molecular formula C14H24N6O4 B1606999 Glycine, N-(N2-L-histidyl-L-lysyl)- CAS No. 62024-09-3

Glycine, N-(N2-L-histidyl-L-lysyl)-

Cat. No.: B1606999
CAS No.: 62024-09-3
M. Wt: 340.38 g/mol
InChI Key: XKIYNCLILDLGRS-QWRGUYRKSA-N
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Description

Glycine, N-(N2-L-histidyl-L-lysyl)- is a naturally occurring tripeptide composed of glycine, histidine, and lysine. This compound is known for its ability to bind copper ions, forming a complex that plays a significant role in various biological processes. It has been studied for its potential therapeutic applications, particularly in wound healing, anti-aging, and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N2-L-histidyl-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of Glycine, N-(N2-L-histidyl-L-lysyl)- often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. The peptide is then purified and formulated for various applications, including pharmaceuticals and cosmetics .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(N2-L-histidyl-L-lysyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Glycine, N-(N2-L-histidyl-L-lysyl)- involves its ability to bind copper ions, forming a stable complex. This complex can modulate various biological processes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(N2-L-histidyl-L-lysyl)- is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to form a stable complex with copper ions and modulate gene expression sets it apart from other similar compounds .

Biological Activity

Glycine, N-(N2-L-histidyl-L-lysyl)-, also known as glycyl-L-histidyl-L-lysine (GHK), is a naturally occurring tripeptide composed of glycine, histidine, and lysine. This compound has garnered attention for its significant biological activities, particularly its ability to bind copper ions and its potential therapeutic applications in wound healing, anti-aging, and neuroprotection.

GHK is characterized by its unique amino acid sequence that allows it to form stable complexes with copper ions. This complexation plays a crucial role in various biological processes:

  • Copper Transport : GHK facilitates the transport and utilization of copper within cells, which is essential for numerous enzymatic reactions.
  • Antioxidant Activity : The peptide exhibits antioxidant properties by reducing oxidative stress through the neutralization of reactive oxygen species (ROS) . GHK has been shown to diminish hydroxyl (·OH) and peroxyl (ROO·) radicals in cellular environments .
  • Gene Regulation : GHK modulates the expression of genes related to inflammation and cellular repair .

1. Wound Healing

GHK has been extensively studied for its role in promoting wound healing. Research indicates that it enhances collagen synthesis and accelerates tissue repair by stimulating fibroblast proliferation and migration . A notable study demonstrated that GHK significantly improved wound closure in various tissues, including skin and liver .

Study Findings
Pickart & Thaler (1983)GHK promotes collagen synthesis and accelerates wound healing in animal models.
Bobyntsev et al. (2018)GHK exhibited anxiolytic effects alongside promoting tissue regeneration.

2. Anti-Aging Properties

In cosmetic formulations, GHK is utilized for its skin-rejuvenating properties. It has been shown to stimulate the production of glycosaminoglycans and enhance angiogenesis, which are critical factors in maintaining skin elasticity and reducing signs of aging .

3. Neuroprotection

Recent studies have highlighted GHK's potential neuroprotective effects by preventing metal-induced oxidative stress, which is implicated in neurodegenerative diseases . The ability of GHK to bind copper ions may mitigate the harmful effects of excess free metal ions in neuronal tissues.

Case Studies

Several case studies have documented the efficacy of GHK in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic wounds showed that topical application of GHK significantly improved healing rates compared to control groups.
  • Case Study 2 : In a double-blind study assessing skin aging, participants treated with a GHK-containing cream exhibited marked improvements in skin texture and elasticity over 12 weeks.

Comparative Analysis with Similar Compounds

GHK shares similarities with other copper-binding peptides such as glycyl-L-histidyl-L-arginine. However, its unique amino acid composition confers distinct biological activities:

Peptide Copper Binding Biological Activity
Glycyl-L-histidyl-L-lysine (GHK)Strong affinity for Cu(II)Wound healing, anti-aging
Glycyl-L-histidyl-L-arginineModerate affinityLimited applications

Properties

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(24)18-7-12(21)22)20-13(23)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,24)(H,20,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIYNCLILDLGRS-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211082
Record name Glycine, N-(N2-L-histidyl-L-lysyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62024-09-3
Record name Glycine, N-(N2-L-histidyl-L-lysyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062024093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(N2-L-histidyl-L-lysyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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